![molecular formula C17H15ClN2 B14602063 1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole CAS No. 61019-70-3](/img/structure/B14602063.png)
1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl and a phenylethyl group attached to the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole typically involves the reaction of 4-chlorobenzyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization with formamide. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学研究应用
1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with receptors to either activate or inhibit their signaling pathways.
相似化合物的比较
Similar Compounds
- 1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-benzimidazole
- 1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-pyrazole
- 1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-triazole
Uniqueness
1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazole ring system provides a versatile platform for chemical modifications, making it a valuable compound for various applications.
属性
CAS 编号 |
61019-70-3 |
|---|---|
分子式 |
C17H15ClN2 |
分子量 |
282.8 g/mol |
IUPAC 名称 |
1-[2-(4-chlorophenyl)-2-phenylethyl]imidazole |
InChI |
InChI=1S/C17H15ClN2/c18-16-8-6-15(7-9-16)17(12-20-11-10-19-13-20)14-4-2-1-3-5-14/h1-11,13,17H,12H2 |
InChI 键 |
YOYHASIXXPMRFD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CN2C=CN=C2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


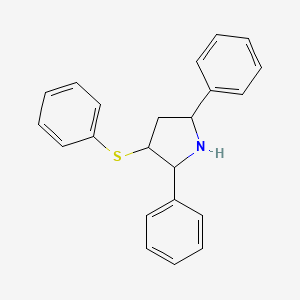
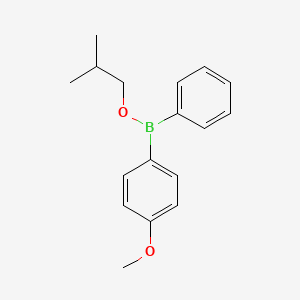
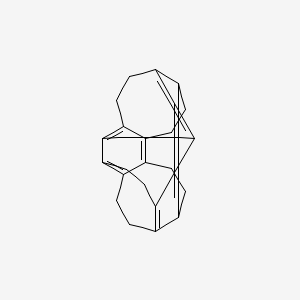
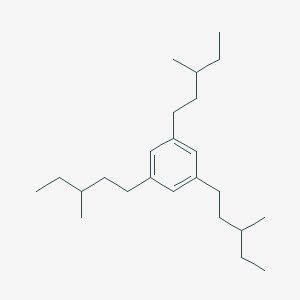
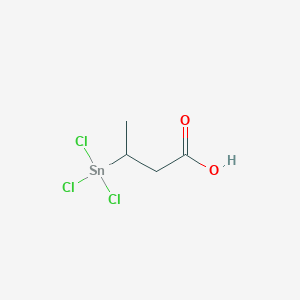
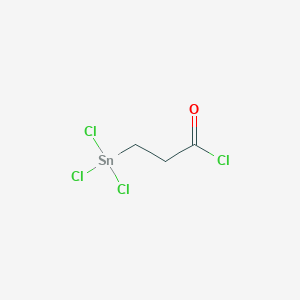
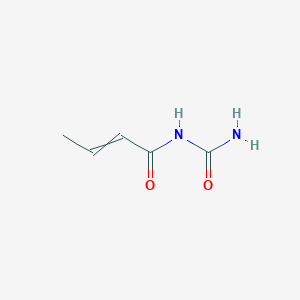




![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)

